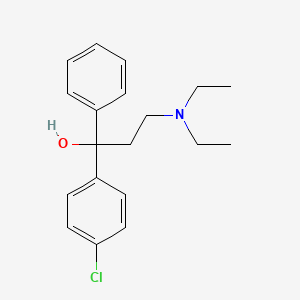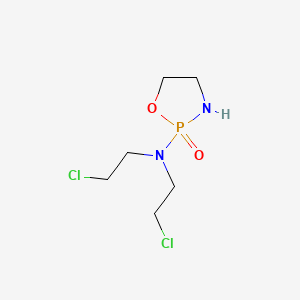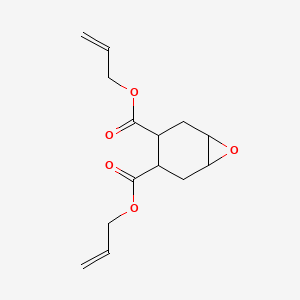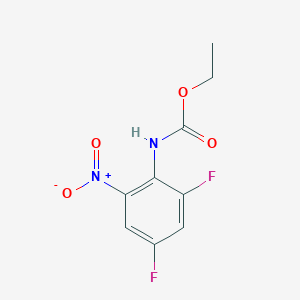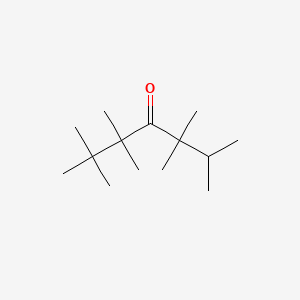
2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole typically involves the bromination of an imidazole precursor followed by sulfonylation
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine atoms or the sulfonyl group, leading to debromination or desulfonylation.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, particularly at the bromine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the bromine sites.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, imidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and other bioactive compounds. This compound may be investigated for similar applications.
Medicine
Pharmaceutical research may explore this compound for its potential therapeutic properties, such as anti-inflammatory, antifungal, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole would depend on its specific biological or chemical activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would require detailed study through biochemical assays and molecular modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Tribromo-1H-imidazole: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
1-(4-Methylbenzene-1-sulfonyl)-1H-imidazole: Lacks the bromine atoms, which may influence its chemical properties and applications.
Uniqueness
The presence of both bromine atoms and a sulfonyl group in 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole makes it unique, potentially offering a combination of reactivity and biological activity not found in similar compounds.
Propriétés
Numéro CAS |
6595-50-2 |
|---|---|
Formule moléculaire |
C10H7Br3N2O2S |
Poids moléculaire |
458.95 g/mol |
Nom IUPAC |
2,4,5-tribromo-1-(4-methylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C10H7Br3N2O2S/c1-6-2-4-7(5-3-6)18(16,17)15-9(12)8(11)14-10(15)13/h2-5H,1H3 |
Clé InChI |
IHCUDJIDEKKLSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(N=C2Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)

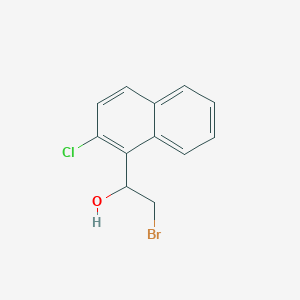
![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
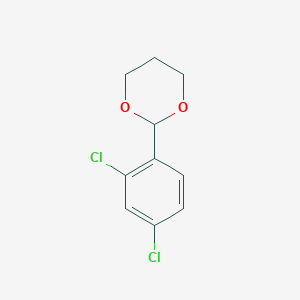
![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)

